3-フェニルピペリジン-2-オン

概要

説明

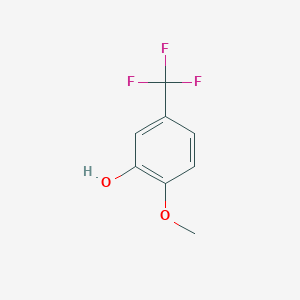

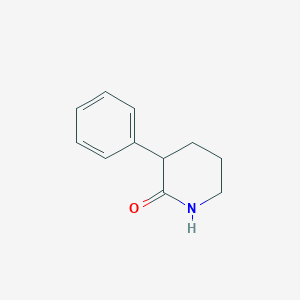

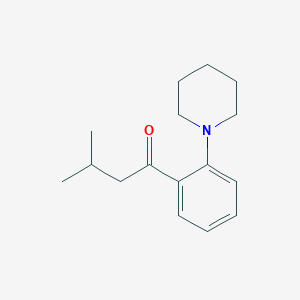

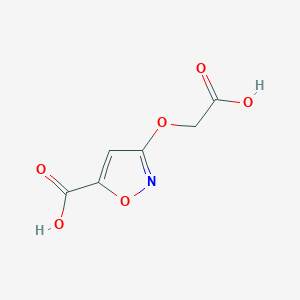

3-Phenylpiperidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is used in the pharmaceutical industry and is a key component in the synthesis of various drugs .

Synthesis Analysis

The synthesis of piperidine derivatives, including 3-Phenylpiperidin-2-one, has been a topic of interest in recent scientific literature . The synthesis process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of 3-Phenylpiperidin-2-one consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound is a key synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .Chemical Reactions Analysis

Piperidine derivatives, including 3-Phenylpiperidin-2-one, are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenylpiperidin-2-one include its molecular formula (C11H13NO), molecular weight (175.23), and its role as a key synthetic fragment in drug design .科学的研究の応用

- ピペリジンは、薬物設計における重要な構成要素であり、20種類以上の医薬品や天然アルカロイドに見られます . 研究者は、さまざまなピペリジン誘導体の合成のために、分子内および分子間反応を研究してきました。これらには以下が含まれます:

- 天然ハーブから単離されたいくつかのピペリジンアルカロイドは、さまざまな癌に対して、細胞増殖抑制および転移抑制効果を示しています。

ピペリジン誘導体の合成と薬理学的応用

ピペリジンアルカロイドの抗癌作用

要約すると、3-フェニルピペリジン-2-オンとその誘導体は、創薬および開発において重要な役割を果たし、さまざまな科学分野で多様な用途を提供しています。 研究者はその可能性をさらに探求しており、ピペリジンは研究の興味深い分野となっています . さらに詳しい情報が必要な場合や、ご不明な点がございましたら、お気軽にお問い合わせください!😊

将来の方向性

作用機序

Target of Action

Piperidine derivatives, which include 3-phenylpiperidin-2-one, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been found to interact with various targets, leading to changes in cellular processes

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of diseases such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .

Pharmacokinetics

Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

Result of Action

Piperidine derivatives have been found to have various therapeutic properties, including anticancer potential . They have been observed to inhibit cell proliferation and migration, and help in cell cycle arrest to inhibit the survivability of cancer cells .

Action Environment

It is known that gene-environment interactions can have a significant impact on the efficacy and safety of drugs .

生化学分析

Biochemical Properties

3-Phenylpiperidin-2-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 3-Phenylpiperidin-2-one and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context. Additionally, 3-Phenylpiperidin-2-one has been shown to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

3-Phenylpiperidin-2-one exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, 3-Phenylpiperidin-2-one has been shown to alter the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-Phenylpiperidin-2-one involves its binding interactions with specific biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, 3-Phenylpiperidin-2-one has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions. Additionally, 3-Phenylpiperidin-2-one can modulate gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenylpiperidin-2-one have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 3-Phenylpiperidin-2-one can undergo degradation over time, leading to a decrease in its biological activity. In some cases, the degradation products of 3-Phenylpiperidin-2-one may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Phenylpiperidin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, 3-Phenylpiperidin-2-one can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in specific tissues, leading to cellular damage .

Metabolic Pathways

3-Phenylpiperidin-2-one is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-Phenylpiperidin-2-one, leading to the formation of various metabolites. Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body. The interaction of 3-Phenylpiperidin-2-one with these metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 3-Phenylpiperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, 3-Phenylpiperidin-2-one can bind to plasma proteins, affecting its distribution and accumulation in various tissues. The localization of 3-Phenylpiperidin-2-one within specific cellular compartments can influence its biological activity and overall effects .

Subcellular Localization

The subcellular localization of 3-Phenylpiperidin-2-one is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 3-Phenylpiperidin-2-one within these compartments can affect its interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

3-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQXBUHZDFKDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640083.png)

![[(1Z,3Z)-4-Diphenylphosphanyl-1,2,3,4-tetraphenylbuta-1,3-dienyl]-diphenylphosphane](/img/structure/B1640090.png)

![Tert-butyl 4-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640099.png)